Acetic acid;dec-5-en-1-ol

Description

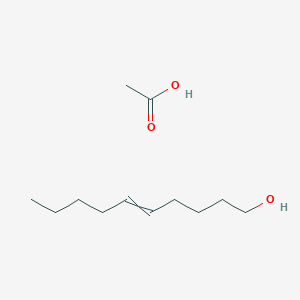

Acetic Acid (CH₃COOH) Acetic acid is a simple carboxylic acid with a two-carbon chain and a polar carboxyl group. It is a key metabolic intermediate in organisms like Acetobacter pasteurianus, where it is synthesized via ethanol oxidation catalyzed by quinoprotein alcohol dehydrogenases (PQQ-ADH) . Industrially, it is produced via methanol carbonylation (Monsanto/Cativa processes) or acetaldehyde oxidation . Its applications span food preservation (vinegar), textiles, and chemical synthesis (e.g., acetyl-CoA, plastics) .

Dec-5-en-1-ol (C₁₀H₁₈O) Dec-5-en-1-ol is a monounsaturated alcohol with a double bond at the 5th carbon. It is a precursor for pheromones in insects like Whittleia retiella, where it is oxidized to (5Z)-dec-5-enoic acid or esterified to compounds like (5Z)-dec-5-enyl acetate . Its synthesis involves Wittig reactions or oxidation of allylic alcohols .

Properties

CAS No. |

133074-61-0 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

acetic acid;dec-5-en-1-ol |

InChI |

InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h5-6,11H,2-4,7-10H2,1H3;1H3,(H,3,4) |

InChI Key |

UBRLFHUUTKEWSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Dec-5-en-1-ol can be synthesized through various methods, including hydroboration-oxidation of 1-decene, ozonolysis of 1-decene followed by reduction, or Grignard reaction with 1-bromodecane.

Industrial Production: Industrial production typically involves the hydrogenation of dec-5-en-1-al (the aldehyde form) using a suitable catalyst to yield dec-5-en-1-ol.

Chemical Reactions Analysis

Reactions: Dec-5-en-1-ol undergoes typical alcohol reactions, such as oxidation (to form the corresponding aldehyde or acid), esterification (with acetic acid to form an acetate), and reduction (to form the corresponding alkane).

Common Reagents and Conditions:

Scientific Research Applications

Flavor and Fragrance Industry: Dec-5-en-1-ol contributes to fruity and floral aromas and is used in perfumes, cosmetics, and flavorings.

Biological Studies: Researchers study its effects on cell membranes, enzymatic reactions, and sensory perception.

Chemical Synthesis: Dec-5-en-1-ol serves as a building block for other compounds.

Mechanism of Action

- The exact mechanism of action for dec-5-en-1-ol’s effects (e.g., aroma, biological activity) depends on its interactions with receptors, enzymes, and cellular components.

- Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid (HCOOH)

| Property | Acetic Acid | Formic Acid |

|---|---|---|

| Structure | CH₃COOH (two-carbon chain) | HCOOH (one-carbon chain) |

| pKa | 4.76 | 3.75 |

| Applications | Food preservative, textiles | Reducing agent, fuel cells |

| Biological Role | Central in acetyl-CoA synthesis | Methanol metabolism in bacteria |

| Environmental Impact | Generally safe in food | Higher toxicity to aquatic life |

Formic acid’s smaller size and higher acidity make it more reactive in redox reactions, while acetic acid’s stability favors its use in biosynthesis and industrial processes .

Acetic Acid vs. Glacial Acetic Acid

| Property | Acetic Acid | Glacial Acetic Acid |

|---|---|---|

| Concentration | 5–20% (in vinegar) | 99–100% pure |

| Physical State | Liquid at room temperature | Solidifies at 16.6°C (glacial) |

| Applications | Culinary, pickling | Solvent, chemical synthesis |

| Hazards | Mild irritant | Corrosive, severe burns |

Glacial acetic acid’s purity enhances its utility in synthesizing acetate esters and pharmaceuticals but requires stringent safety protocols .

Dec-5-en-1-ol vs. Structural Isomers

The position of the double bond influences volatility and biological activity. For example, (5Z)-dec-5-enoic acid is more effective in insect attraction than its 4-en or 6-en counterparts .

Esters of Dec-5-en-1-ol vs. Other Alcohol Derivatives

Enzymatic methods for dec-5-en-1-ol esters improve enantioselectivity, critical for bioactive compounds .

Research Findings and Data

Microbial Resistance to Acetic Acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.